molecular formula C9H19NO2 B7893291 Methyl 2-amino-4-ethylhexanoate

Methyl 2-amino-4-ethylhexanoate

Cat. No.: B7893291
M. Wt: 173.25 g/mol
InChI Key: RQHJPGFOLFLDRC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-ethylhexanoate (CAS: 1343144-23-9) is an ester derivative of a branched-chain amino acid. Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.26 g/mol . The compound features an amino group at the second carbon and an ethyl substituent at the fourth carbon of the hexanoate backbone. This structural configuration imparts unique physicochemical properties, making it relevant in synthetic organic chemistry and pharmaceutical intermediate synthesis.

Properties

IUPAC Name

methyl 2-amino-4-ethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-7(5-2)6-8(10)9(11)12-3/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHJPGFOLFLDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-ethylhexanoate typically involves the esterification of 2-amino-4-ethylhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-ethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-4-ethylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-ethylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-(aminomethyl)hexanoate (CAS: 98956-94-6)

  • Structure: The amino group is attached to a methyl branch at the second carbon, while the ester group is ethyl (vs. methyl in the target compound).
  • Key Differences: The ethyl ester group increases hydrophobicity compared to the methyl ester in Methyl 2-amino-4-ethylhexanoate.

Methyl 2-amino-5,5-dimethylhexanoate (CAS: 142886-14-4)

  • Structure : Contains a geminal dimethyl group at the fifth carbon, creating significant branching.
  • Key Differences :
    • The 5,5-dimethyl substitution enhances steric bulk, likely lowering solubility in polar solvents.
    • Increased branching may reduce conformational flexibility, affecting interactions in catalytic or biological systems .

Structural and Functional Group Analysis

Property This compound Ethyl 2-(aminomethyl)hexanoate Methyl 2-amino-5,5-dimethylhexanoate
Ester Group Methyl Ethyl Methyl
Amino Group Position C2 C2 (on methyl branch) C2
Branching Ethyl at C4 None Geminal dimethyl at C5
CAS Number 1343144-23-9 98956-94-6 142886-14-4

Implications of Structural Variations

Reactivity and Stability

  • This compound: The ethyl group at C4 introduces moderate steric effects, balancing reactivity and stability. Its methyl ester group is more reactive toward hydrolysis than ethyl esters .
  • Ethyl 2-(aminomethyl)hexanoate: The ethyl ester group may slow hydrolysis rates compared to methyl esters, while the aminomethyl branch could hinder enzyme binding in biological applications.
  • Methyl 2-amino-5,5-dimethylhexanoate: High branching at C5 likely reduces solubility and increases thermal stability, making it less suitable for aqueous-phase reactions .

Biological Activity

Methyl 2-amino-4-ethylhexanoate (C9H19NO2) is an organic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through the esterification of 2-amino-4-ethylhexanoic acid with methanol, typically in the presence of an acid catalyst under reflux conditions. This compound features a unique ethyl substitution that influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its structural components:

  • Amino Group : This group can form hydrogen bonds with various biological molecules, facilitating interactions that may alter their structure and function.
  • Ester Group : The ester can undergo hydrolysis, releasing the active amino acid, which can participate in numerous biochemical pathways.

Pharmacological Effects

Research indicates that this compound exhibits potential pharmacological effects, particularly in the context of neurotransmission. Its structural similarity to other amino acids allows it to interact with neurotransmitter systems, particularly those involving GABA (gamma-Aminobutyric acid) transporters. Recent studies have highlighted its potential as an inhibitor of GABA uptake, suggesting it could be beneficial in treating neuropathic pain by modulating inhibitory neurotransmission .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In acute toxicity studies involving rodents, the compound demonstrated moderate toxicity with LD50 values ranging from approximately 475 to 588 mg/kg body weight for rats and mice . These findings underscore the importance of careful dosage considerations in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of GABA Transporters : A study focused on the design and synthesis of functionalized amino acids found that derivatives similar to this compound exhibited inhibitory activity toward GABA transporters mGAT1–4, indicating potential use in managing conditions associated with GABA dysregulation .
    CompoundpIC50 (mGAT)
    This compoundNot specified
    Compound 39c5.36 (mGAT4)
    Compound 50a5.43 (mGAT2)
  • Biochemical Pathways : Another investigation into the biochemical pathways involving this compound revealed its role as a building block for biologically active molecules, suggesting its utility in drug development and synthesis of therapeutic agents.
  • Safety Assessments : Toxicological evaluations indicated that while the compound has promising biological activity, it also poses risks at higher concentrations, necessitating further research into its safety and efficacy for clinical use .

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